molecular formula C7H11NOS B13304286 1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one

1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one

Cat. No.: B13304286
M. Wt: 157.24 g/mol
InChI Key: KWWAIUADRIHGBJ-UHFFFAOYSA-N
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Description

1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one (CAS 1702690-90-1) is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . Its structure features a fused bicyclic system containing a pyrrolizine core, a scaffold of significant interest in medicinal and synthetic chemistry . The pyrrolizine motif is a privileged structure found in a wide range of biologically active molecules and natural products . Researchers are exploring pyrrolizine derivatives for their huge therapeutic potential in treating various diseases, including cancer and diabetes, as well as their application as glycosidase inhibitors . Specifically, derivatives of this heterocyclic system have been investigated as promising scaffolds for anticancer drugs and as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . The sulfanyl (thiol) functional group present in this molecule provides a handle for further chemical modification and derivatization, making it a valuable building block for the synthesis of more complex molecules for research and development . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-sulfanyl-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C7H11NOS/c9-7-4-6(10)5-2-1-3-8(5)7/h5-6,10H,1-4H2

InChI Key

KWWAIUADRIHGBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC(=O)N2C1)S

Origin of Product

United States

Biological Activity

1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structural framework that contributes to its biological activity. The compound's molecular formula is C7H13NOSC_7H_{13}NOS, and it features a sulfanyl group attached to a hexahydro-pyrrolizinone ring, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₃NOS
Molecular Weight159.25 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit the growth of cancer cells, specifically targeting pathways associated with tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives of pyrrolizinones, including this compound, demonstrated significant antibacterial effects against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
  • Synergistic Effects : Research has also investigated the potential synergistic effects of combining this compound with other therapeutic agents. This approach may enhance its efficacy while reducing required dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydro-1H-pyrrolizin-1-one (CAS 14174-83-5)

  • Core Structure : Identical pyrrolizine backbone.
  • Functional Groups : Ketone at position 1 (vs. position 3 in the target compound).
  • Implications: The ketone’s position affects molecular polarity and hydrogen-bonding patterns.

(1S,2E,6R,7aR)-1,6-Dihydroxy-2-(4-nitro-benzylidene)-hexahydro-1H-pyrrolizin-3-one

  • Core Structure : Pyrrolizine with additional hydroxyl groups at positions 1 and 4.
  • Substituents : A 4-nitro-benzylidene moiety at position 2 introduces aromaticity and electron-withdrawing effects.
  • The hydroxyl groups increase hydrophilicity, contrasting with the sulfanyl group’s moderate polarity in the target compound. This derivative was synthesized and structurally characterized via crystallography, though pharmacological data are unspecified .

1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one

  • Core Structure: Oxazinone fused to a naphthalene ring.
  • Functional Groups : Ketone at position 3 and a phenyl group at position 1.
  • Implications: The oxazinone ring system is associated with diverse biological activities (e.g., antimicrobial or anticancer properties). This highlights how ring-system modifications dramatically alter physicochemical and bioactive profiles .

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Potential Applications
1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one Pyrrolizine 1-SH, 3-ketone Drug design, catalysis
Hexahydro-1H-pyrrolizin-1-one Pyrrolizine 1-ketone Chemical intermediate
(1S,2E,6R,7aR)-Derivative [3] Pyrrolizine 1,6-dihydroxy, 2-(4-nitro-benzylidene), 3-ketone Crystallography studies
1-Phenyl-oxazin-3-one [4] Oxazinone + naphthalene 1-phenyl, 3-ketone Bioactive compounds (antimicrobial)

Key Observations:

  • Ketone Position : Position 3 (target compound) may increase steric constraints compared to position 1 analogs, affecting binding site compatibility.
  • Sulfanyl vs.
  • Ring System: Pyrrolizines provide conformational flexibility, while fused oxazinones () or naphthalene systems () prioritize planar rigidity for aromatic interactions.

Q & A

Q. What are the standard synthetic routes for 1-Sulfanyl-hexahydro-1H-pyrrolizin-3-one, and what methodological challenges arise during purification?

The synthesis of pyrrolizinone derivatives typically involves cyclization reactions and functional group modifications. A representative method includes refluxing precursor compounds (e.g., thiol-containing intermediates) with oxidizing agents like chloranil in xylene for extended periods (25–30 hours), followed by alkaline workup, solvent removal, and recrystallization . Key challenges include:

  • Purification : Residual byproducts from incomplete oxidation or side reactions may require multiple washing steps (e.g., NaOH solution and water) and recrystallization from methanol to achieve >95% purity.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC is critical to track reaction progress due to the instability of intermediates.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on analogous compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP) . Mandatory precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks.
  • Emergency Protocols : Immediate access to eyewash stations and emergency showers, with spillage neutralized using inert adsorbents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the pyrrolizinone core and sulfanyl group via chemical shifts (e.g., sulfur-adjacent protons at δ 2.8–3.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio) to identify optimal conditions .
  • Catalytic Approaches : Transition metal catalysts (e.g., Pd/C) may reduce reaction times and byproduct formation.
  • Green Chemistry Metrics : Solvent substitution (e.g., replacing xylene with cyclopentyl methyl ether) to enhance sustainability .

Q. What methodologies resolve contradictions in reported biological activity data for pyrrolizinone derivatives?

Discrepancies in activity data often stem from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies to ensure reproducibility .
  • Structural Confounders : Use X-ray crystallography (as in ) to verify stereochemistry, which impacts receptor binding.
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to assess publication bias or outliers in existing datasets .

Q. How can computational models enhance the design of this compound derivatives with targeted bioactivity?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide synthetic priorities .
  • MD Simulations : Assess conformational stability and solvation effects over nanosecond timescales .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify degradation pathways .
  • Lyophilization : Freeze-drying improves stability for hygroscopic batches.
  • Additive Screening : Antioxidants (e.g., BHT) or chelating agents may suppress oxidation or metal-catalyzed decomposition .

Methodological Frameworks

Q. How should researchers select a theoretical framework for studying the reactivity of this compound?

  • Mechanistic Chemistry : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .
  • Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG\Delta G) for reaction steps to identify rate-limiting stages .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in pyrrolizinone analogs?

  • Fragment-Based Screening : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) and test in bioassays .
  • Multivariate Analysis : Use principal component analysis (PCA) to cluster compounds by activity and structural features .

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